amine CAS No. 1019560-88-3](/img/structure/B3074303.png)

[(4-tert-Butylphenyl)methyl](prop-2-en-1-yl)amine

Overview

Description

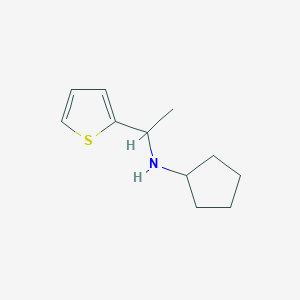

“(4-tert-Butylphenyl)methylamine” is a chemical compound with the molecular formula C14H21N . It is used only for scientific research experiments .

Synthesis Analysis

The synthesis of this compound involves a two-stage process . In the first stage, N-(4-tert-butylbenzyl)-prop-2-en-1-ylamine, N-benzyl-1,2,4-triazine-3-carboxamide, and isocaproic aldehyde are combined in chloroform and heated under reflux for 10 hours . In the second stage, the mixture is treated with sodium hypochlorite, phosphoric acid monosodium salt, 2,3-Dimethyl-2-butene, and trifluoroacetic acid in lithium hydroxide monohydrate and toluene at 20℃ for 1 hour .Molecular Structure Analysis

The molecular weight of “(4-tert-Butylphenyl)methylamine” is 203.32 . The exact structure of the molecule is not available in the sources .Physical And Chemical Properties Analysis

The compound has a boiling point of 280.4±9.0 °C at 760 mmHg . Its density is 0.9±0.1 g/cm3 . The vapor pressure is 0.0±0.6 mmHg at 25°C . The compound’s solubility is not specified .Scientific Research Applications

DNA/Protein Binding and Anticancer Activity

A study focused on Schiff base ligands, including benzylidene(4-tert-butylphenyl)amine, and their cyclometalated complexes. These compounds demonstrated efficient binding with calf thymus DNA and bovine serum albumin, indicating potential for anticancer applications due to their DNA/protein binding properties (Mukhopadhyay et al., 2015).

Catalysis in Chemical Synthesis

Another application involves the synthesis of group 10 metal aminopyridinato complexes. Here, (4-tert-butylphenyl)methyl and similar compounds were used in aryl-Cl activation and as catalysts in hydrosilane polymerization (Deeken et al., 2006).

Asymmetric Synthesis of Amines

N-tert-Butanesulfinyl aldimines and ketimines are crucial intermediates for the asymmetric synthesis of amines, with (4-tert-butylphenyl)methyl being a relevant compound in this context. This methodology is widely used for synthesizing a variety of enantioenriched amines (Ellman et al., 2002).

Synthesis of Systemic Fungicides

In the field of agriculture, compounds like 2-methyl-(4′-tert-butyl)cinnamaldehyde, closely related to (4-tert-butylphenyl)methyl, have been used in the enantioselective synthesis of systemic fungicides (Majerić et al., 1995).

Nonlinear Optical Studies

(4-tert-Butylphenyl)methyl-related compounds have also been studied for their nonlinear optical properties. For instance, 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine demonstrated potential for applications in this field due to its intramolecular charge transfer characteristics (Tamer et al., 2016).

Enantioselective Synthesis of Silanes

In the synthesis of enantiomerically pure tert-butyl(methyl)phenylsilanes, related compounds to (4-tert-butylphenyl)methyl played a role. These silanes have applications in various areas of organic synthesis (Jankowski et al., 1999).

These studies illustrate the diverse applications of (4-tert-Butylphenyl)methylamine and its derivatives in fields ranging from medicinal chemistry to materials science.

Safety and Hazards

properties

IUPAC Name |

N-[(4-tert-butylphenyl)methyl]prop-2-en-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N/c1-5-10-15-11-12-6-8-13(9-7-12)14(2,3)4/h5-9,15H,1,10-11H2,2-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSURMCQGWGDZRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CNCC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(4-tert-Butylphenyl)methyl](prop-2-en-1-yl)amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(3-Methylphenyl)methyl][2-(morpholin-4-yl)ethyl]amine](/img/structure/B3074231.png)

![2-Methoxy-4-{[(2-methylpropyl)amino]methyl}phenol](/img/structure/B3074238.png)

![2-Bromo-6-methoxy-4-{[(2-methylpropyl)amino]methyl}phenol](/img/structure/B3074239.png)

amine](/img/structure/B3074263.png)

![2-Ethoxy-6-{[(prop-2-en-1-yl)amino]methyl}phenol](/img/structure/B3074268.png)

![(Cyclopropylmethyl)[(4-fluorophenyl)methyl]amine](/img/structure/B3074275.png)

![Butyl[(2,5-dimethoxyphenyl)methyl]amine](/img/structure/B3074297.png)

![2-Ethoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol](/img/structure/B3074311.png)

![2-Methoxy-5-{[(prop-2-en-1-yl)amino]methyl}phenol](/img/structure/B3074316.png)

![1-{[(Prop-2-en-1-yl)amino]methyl}naphthalen-2-ol](/img/structure/B3074323.png)